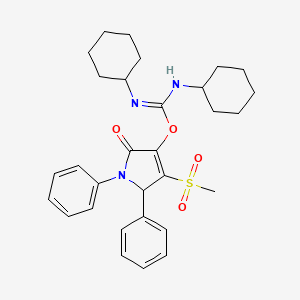
4-(methylsulfonyl)-2-oxo-1,5-diphenyl-2,5-dihydro-1H-pyrrol-3-yl N,N'-dicyclohexylcarbamimidate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-N,N’-DICYCLOHEXYL-1-[(4-METHANESULFONYL-2-OXO-1,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-3-YL)OXY]METHANIMIDAMIDE is a complex organic compound with a unique structure that includes a pyrrole ring, methanesulfonyl group, and dicyclohexyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N,N’-DICYCLOHEXYL-1-[(4-METHANESULFONYL-2-OXO-1,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-3-YL)OXY]METHANIMIDAMIDE typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the pyrrole ring, introduction of the methanesulfonyl group, and the coupling of dicyclohexylamine. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing the use of raw materials.
Chemical Reactions Analysis
Types of Reactions
(E)-N,N’-DICYCLOHEXYL-1-[(4-METHANESULFONYL-2-OXO-1,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-3-YL)OXY]METHANIMIDAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the methanesulfonyl group or the pyrrole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.
Scientific Research Applications
(E)-N,N’-DICYCLOHEXYL-1-[(4-METHANESULFONYL-2-OXO-1,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-3-YL)OXY]METHANIMIDAMIDE has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism by which (E)-N,N’-DICYCLOHEXYL-1-[(4-METHANESULFONYL-2-OXO-1,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-3-YL)OXY]METHANIMIDAMIDE exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N,N’-Dicyclohexylcarbodiimide (DCC): Used as a coupling reagent in peptide synthesis.
Methanesulfonyl Chloride:
Pyrrole Derivatives: Various pyrrole-based compounds with different substituents.
Uniqueness
(E)-N,N’-DICYCLOHEXYL-1-[(4-METHANESULFONYL-2-OXO-1,5-DIPHENYL-2,5-DIHYDRO-1H-PYRROL-3-YL)OXY]METHANIMIDAMIDE is unique due to its combination of functional groups and structural features
Properties
Molecular Formula |
C30H37N3O4S |
|---|---|
Molecular Weight |
535.7 g/mol |
IUPAC Name |
(3-methylsulfonyl-5-oxo-1,2-diphenyl-2H-pyrrol-4-yl) N,N'-dicyclohexylcarbamimidate |
InChI |
InChI=1S/C30H37N3O4S/c1-38(35,36)28-26(22-14-6-2-7-15-22)33(25-20-12-5-13-21-25)29(34)27(28)37-30(31-23-16-8-3-9-17-23)32-24-18-10-4-11-19-24/h2,5-7,12-15,20-21,23-24,26H,3-4,8-11,16-19H2,1H3,(H,31,32) |
InChI Key |
VWTMHRWKWQUPRU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=C(C(=O)N(C1C2=CC=CC=C2)C3=CC=CC=C3)OC(=NC4CCCCC4)NC5CCCCC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7,7-dimethyl-5-(4-methylphenyl)-10-phenyl-6,7,8,10-tetrahydro-5H-indeno[1,2-b]quinoline-9,11-dione](/img/structure/B15009814.png)
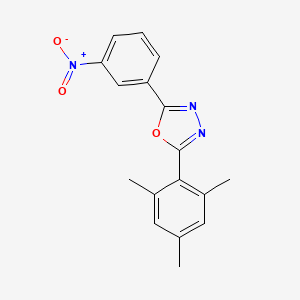
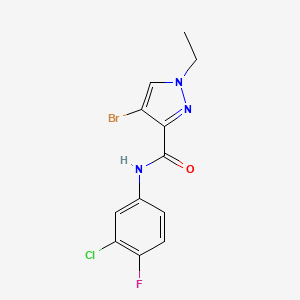
![(2Z,5E)-5-(4-hydroxy-3-iodo-5-methoxybenzylidene)-2-[(3-methylphenyl)imino]-1,3-thiazolidin-4-one](/img/structure/B15009837.png)
![5-({5-[(6-ethoxy-1,3-benzothiazol-2-yl)sulfanyl]furan-2-yl}methylidene)-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B15009854.png)
![(5Z)-5-[(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-1-methyl-1,3-diazinane-2,4,6-trione](/img/structure/B15009862.png)
![2-[(6-Nitro-1,3-benzothiazol-2-yl)carbamoyl]benzenesulfonic acid](/img/structure/B15009870.png)
![N-{2-[(2-methoxy-5-nitrobenzyl)sulfanyl]-1,3-benzothiazol-6-yl}benzamide](/img/structure/B15009872.png)
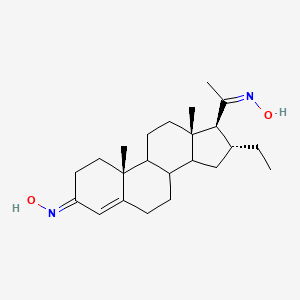
![(5Z)-5-{[5-(2-Bromo-5-nitrophenyl)furan-2-YL]methylidene}-3-(4-iodophenyl)-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B15009887.png)
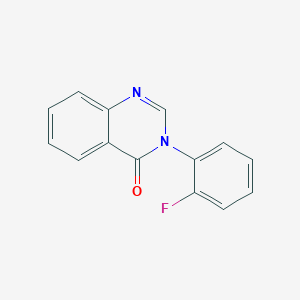
![4-[(2-{2-[(1,3-dioxo-1,3-dihydro-2-benzofuran-5-yl)oxy]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)oxy]benzoic acid](/img/structure/B15009910.png)

![4-[(2Z)-2-{[5-(2,3-dichlorophenyl)furan-2-yl]methylidene}hydrazinyl]-N-(4-fluorophenyl)-6-(piperidin-1-yl)-1,3,5-triazin-2-amine](/img/structure/B15009918.png)
